
5-(2,4,5-Trimethylphenyl)-1,2,4-triazin-3-amine
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Overview
Description
5-(2,4,5-Trimethylphenyl)-1,2,4-triazin-3-amine is an organic compound with a complex structure that includes a triazine ring substituted with a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4,5-Trimethylphenyl)-1,2,4-triazin-3-amine typically involves the reaction of 2,4,5-trimethylphenyl derivatives with triazine precursors. One common method includes the use of 2,4,5-trimethylphenyl acetic acid, which is reacted with triazine derivatives under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled environments to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Oxidation and Reduction
The triazine ring and amine group undergo oxidation and reduction under specific conditions:
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Oxidation : The amine group can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially forming nitro derivatives or altering the triazine ring.
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Reduction : Reduction reactions (e.g., with lithium aluminum hydride or sodium borohydride) may target electron-deficient regions of the triazine, though specific transformations require further study.
Substitution Reactions
The triazine core’s electrophilic nitrogen atoms enable nucleophilic substitution:
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Halogenated compounds : Reactivity with halides (e.g., Cl⁻, Br⁻) depends on steric and electronic factors. Substituents like the 2,4,5-trimethylphenyl group may sterically hinder substitution at adjacent positions .
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Nucleophilic agents : Thiols, amines, or hydrazines could replace hydrogen atoms or leaving groups (if present) on the triazine ring .
Reaction Type | Reagents/Conditions | Key Observations |
---|---|---|
Oxidation | H₂O₂, KMnO₄ | Amine group oxidation; triazine stability |
Reduction | LiAlH₄, NaBH₄ (anhydrous) | Potential triazine ring reduction |
Substitution | Halides, nucleophiles (e.g., NH₂R) | Steric hindrance from trimethylphenyl group |
Cycloaddition and Cyclization
The triazine ring’s electron-deficient nature enables participation in cycloaddition reactions:
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Inverse electron demand Diels-Alder : Reacts with amidines to form pyrimidine derivatives. Substituent effects (e.g., electron-withdrawing groups) enhance reactivity, as evidenced by Hammett parameters (ρ = +7.9 for triazine substitution) .
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Rhodium-catalyzed cyclizations : While not directly demonstrated for this compound, analogous triazines undergo C–H activation and cyclization with carbamates, forming bicyclic heterocycles .
Nucleophilic Substitution with H₂S
Triazines react with hydrogen sulfide via protonation and nucleophilic attack:
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Protonation : Acidic conditions activate the triazine ring.
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Nucleophilic attack : HS⁻ substitutes for hydroxyl or amine groups, forming thiadiazine intermediates.
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Cyclization : Subsequent reactions may yield dithiazine or polymerized products, though activation energies vary .
Step | Reaction Pathway | Activation Energy (kcal/mol) | Key Products |
---|---|---|---|
Protonation | Triazine + H⁺ → Triazinium ion | – | Triazinium ion |
Nucleophilic attack | Triazinium + HS⁻ → Thiadiazine | 24.49 | Thiadiazine |
Cyclization | Thiadiazine + HS⁻ → Dithiazine | 22.95 | Dithiazine |
Biological and Medicinal Relevance
The compound’s triazine core and substituted phenyl group confer potential biological activity:
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Antimicrobial/anticancer properties : Triazines are known to interact with enzymes or receptors (e.g., lysophosphatidic acid acyltransferase) .
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Bioconjugation : Electron-deficient triazines may enable rapid bioorthogonal reactions, though steric hindrance from the trimethylphenyl group could limit accessibility .
Kinetic and Thermodynamic Insights
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Hammett parameters : Strong electron-withdrawing effects (ρ = +7.9) from triazine substituents enhance reactivity in cycloadditions .
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Steric effects : The bulky 2,4,5-trimethylphenyl group likely reduces substitution rates compared to unsubstituted triazines .
Analytical Challenges
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for medicinal applications. Research indicates that compounds containing the triazine moiety often show significant biological effects:
- Antimicrobial Properties : Exhibits activity against various bacterial and fungal strains.
- Anticancer Activity : Investigated for its potential to inhibit tumor growth in various cancer cell lines.
- Anti-inflammatory Effects : Potential to modulate inflammatory responses in biological systems .
- Antimicrobial Study : A study demonstrated that derivatives of triazine compounds showed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of microbial cell wall synthesis .
- Anticancer Evaluation : In vitro assays conducted by the National Cancer Institute revealed that the compound displayed significant cytotoxicity against several human cancer cell lines with an average growth inhibition rate exceeding 50% at specific concentrations .
- Anti-inflammatory Research : Experimental models indicated that the compound could reduce markers of inflammation in animal models through modulation of cytokine release .
Industrial Applications
Beyond its medicinal uses, the compound has potential applications in industrial chemistry:
Mechanism of Action
The mechanism of action of 5-(2,4,5-Trimethylphenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethylphenyl derivatives: Compounds such as 2,4,5-trimethylphenyl acetic acid and 2,4,5-trimethylphenyl methanol share structural similarities.
Triazine derivatives: Other triazine compounds with different substituents can be compared to highlight the unique properties of 5-(2,4,5-Trimethylphenyl)-1,2,4-triazin-3-amine .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
886497-06-9 |
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Molecular Formula |
C12H14N4 |
Molecular Weight |
214.27 g/mol |
IUPAC Name |
5-(2,4,5-trimethylphenyl)-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C12H14N4/c1-7-4-9(3)10(5-8(7)2)11-6-14-16-12(13)15-11/h4-6H,1-3H3,(H2,13,15,16) |
InChI Key |
GRJWIQFCLPOCAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=CN=NC(=N2)N)C |
Origin of Product |
United States |
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